molecular formula C14H11NO2 B1361480 9H-xanthene-9-carboxamide CAS No. 5813-90-1

9H-xanthene-9-carboxamide

Cat. No.: B1361480
CAS No.: 5813-90-1
M. Wt: 225.24 g/mol
InChI Key: WEDLKOCAEPRSPJ-UHFFFAOYSA-N
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Description

9H-xanthene-9-carboxamide is a chemical compound with the molecular formula C14H11NO2 It belongs to the xanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyran ring

Biochemical Analysis

Biochemical Properties

9H-xanthene-9-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including oxidoreductases and transferases, which are crucial for cellular metabolism. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, it has been reported to enhance the expression of antioxidant genes, thereby providing a protective effect against oxidative damage . Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and fluxes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby influencing their function. For example, this compound has been shown to inhibit the activity of certain oxidoreductases, leading to a decrease in oxidative stress . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound remains stable under controlled conditions, but prolonged exposure to light and heat can result in degradation . Long-term effects of this compound on cellular function have also been studied, with findings indicating that continuous exposure can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the beneficial effects of this compound are outweighed by its toxicity at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in redox reactions, where it acts as a substrate for oxidoreductases . Additionally, this compound can influence metabolic fluxes by modulating the activity of key metabolic enzymes. This can lead to changes in the levels of metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be transported to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound can be influenced by its interactions with binding proteins, which can facilitate its transport to specific sites within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of this compound to specific compartments is often mediated by targeting signals and post-translational modifications. These modifications can direct this compound to specific organelles, where it can interact with target biomolecules and exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-xanthene-9-carboxamide typically involves the reaction of xanthene derivatives with carboxylic acid derivatives. One common method is the reaction of 9H-xanthene-9-carboxylic acid with amines under dehydrating conditions to form the carboxamide. This reaction can be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to improve yield and reaction efficiency.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amide derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: Oxidized xanthene derivatives

    Reduction: Reduced amide derivatives

    Substitution: Substituted xanthene derivatives with different functional groups

Scientific Research Applications

9H-xanthene-9-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties. It serves as a model compound for studying the interactions of xanthene derivatives with biological systems.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways. Its derivatives have shown promise in preclinical studies for various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

Uniqueness: 9H-xanthene-9-carboxamide is unique due to its specific amide functional group, which imparts distinct chemical reactivity and potential biological activities. Its ability to modulate the Nrf2 pathway and its versatility in undergoing various chemical reactions make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDLKOCAEPRSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352392
Record name 9H-xanthene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5813-90-1
Record name 9H-Xanthene-9-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5813-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-xanthene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5813-90-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes xanthene-9-carboxamide a promising compound for inflammatory diseases?

A1: Xanthene-9-carboxamide and its derivatives have demonstrated high affinity for both human and murine CCR1 receptors. [, ] This is significant because CCR1, a chemokine receptor, plays a crucial role in inflammatory responses. By blocking CCR1, xanthene-9-carboxamide has the potential to disrupt the signaling cascade that leads to inflammation, making it a promising candidate for developing new treatments for inflammatory diseases.

Q2: How do researchers envision using xanthene-9-carboxamide beyond its therapeutic potential?

A2: Beyond its potential as a therapeutic agent, xanthene-9-carboxamide, particularly derivative 2q-1, is recognized as a valuable tool compound. [] Its ability to effectively antagonize both human and murine CCR1 receptors makes it useful in preclinical studies using animal models. Researchers can utilize 2q-1 to investigate the specific roles of CCR1 in the development and progression of inflammatory diseases, potentially uncovering new therapeutic targets.

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